
Butanoic acid, 3-bromo-, (S)-
Übersicht
Beschreibung
“Butanoic acid, 3-bromo-, (S)-” is a chemical compound with the formula C4H7BrO2. It has a molecular weight of 167.001 . The IUPAC Standard InChI is InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3, (H,6,7) .
Synthesis Analysis
The synthesis of butanoic acid derivatives, including “Butanoic acid, 3-bromo-, (S)-”, involves density functional theory (DFT) calculations for the molecular design. After DFT calculations, synthesis, FT-IR, 1H NMR, and 13C NMR spectra of corresponding molecules are presented . The synthesis can be completed in four steps from acetylene and 1-bromo-3-methylbutane .
Molecular Structure Analysis
The molecular structure of “Butanoic acid, 3-bromo-, (S)-” can be viewed using Java or Javascript . It is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
The chemical reactions involving “Butanoic acid, 3-bromo-, (S)-” can be complex. For example, the Hell-Volhard-Zelinskii reaction involves the bromination of carboxylic acids . The reaction starts with the reaction of the carboxylic acid with PBr3 to form an acid bromide and HBr .
Physical And Chemical Properties Analysis
“Butanoic acid, 3-bromo-, (S)-” is a colorless liquid that has a pungent, acrid odor . It is soluble in water .
Wissenschaftliche Forschungsanwendungen
Food Science and Microbiology
Detection of Staphylococcus aureus in Pork and Milk :
- Studies have highlighted the use of volatile markers, such as 3-methyl-butanal and 3-methyl-butanoic acid, for detecting Staphylococcus aureus in pork and milk. These compounds, closely related to butanoic acid derivatives, have shown high specificity and correlation with the growth of S. aureus, suggesting their potential utility in food safety and microbiology applications. The production of these volatile biomarkers could serve as rapid, convenient, and cost-effective detection methods in the meat and dairy industries (Hu et al., 2020); (Chen et al., 2018).
Synthetic Chemistry and Catalysis
Synthesis and Applications in Medicinal Chemistry :
- A study on the synthesis of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, derived from indolyl butanoic acid, showed potent antidiabetic potential. This research underscores the relevance of butanoic acid derivatives in synthesizing compounds with significant biological activities (Nazir et al., 2018).
Catalysis and Organic Synthesis :
- Research on the optimization of process variables in the synthesis of butyl butyrate using acid ionic liquids as catalysts indicates the significance of butanoic acid derivatives in producing esters with applications in fragrances and flavors. This study contributes to environmentally benign processes in chemical manufacturing (Han & Zhou, 2011).
Development of Synthetic Ion Channels :
- The use of 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid as a photolabile protecting group in the optical gating of synthetic ion channels highlights the application of butanoic acid derivatives in nanotechnology and material science. These advancements could lead to innovations in controlled release systems, sensing, and information processing (Ali et al., 2012).
Wirkmechanismus
Target of Action
This compound may interact with various proteins or enzymes within the cell, influencing their function and potentially leading to changes in cellular processes
Mode of Action
It is likely that this compound interacts with its targets, leading to changes in their activity or function . This could result in alterations to cellular processes, potentially influencing cell growth, metabolism, or other functions. More research is required to elucidate the specific interactions and resulting changes caused by this compound.
Biochemical Pathways
It is possible that this compound influences multiple pathways, depending on its targets and their roles within the cell The downstream effects of these changes could include alterations to cell growth, metabolism, or other processes
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action
Result of Action
Depending on its targets and mode of action, this compound could influence various cellular processes, potentially leading to changes in cell growth, metabolism, or other functions . More research is required to describe these effects in detail.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-3-Bromobutanoic Acid. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets and influences cellular processes
Safety and Hazards
Eigenschaften
IUPAC Name |
(3S)-3-bromobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIUIAZIUDPZIE-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949097 | |
| Record name | 3-Bromobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2623-86-1 | |
| Record name | 3-Bromobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



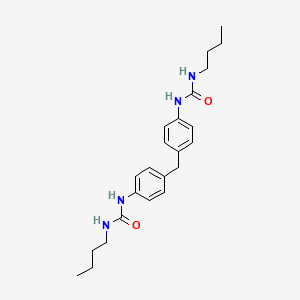

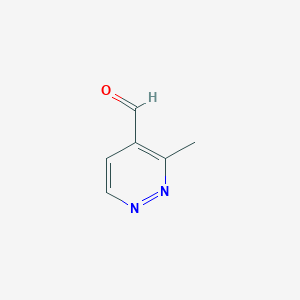
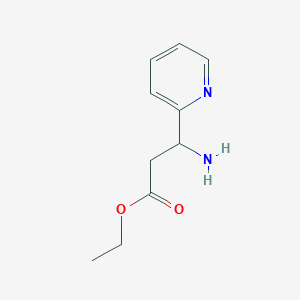
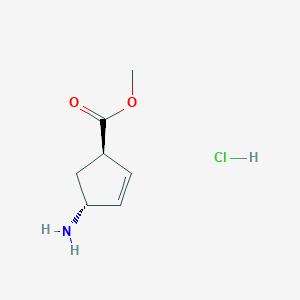
![3-Amino-1-[2-(methylsulfanyl)ethyl]thiourea](/img/structure/B3284023.png)
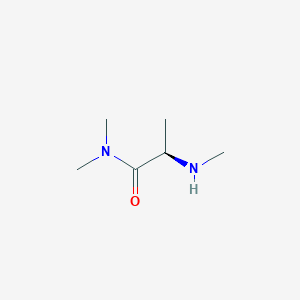
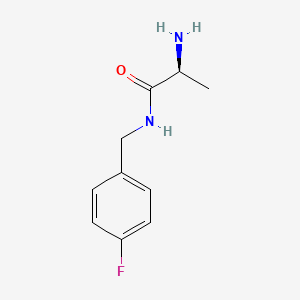
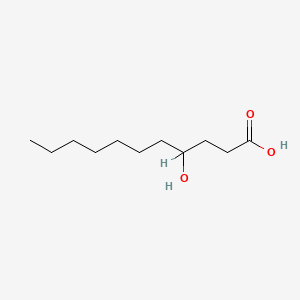
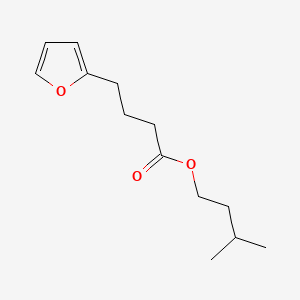
![5-Chloro-3-(2-chlorophenyl)benzo[c]isoxazole](/img/structure/B3284053.png)
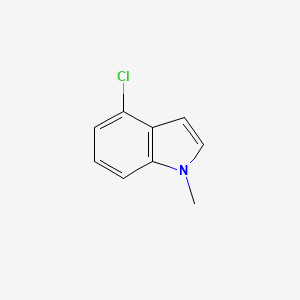

![Dimethyl({3-[(pyridin-4-yl)amino]propyl})amine](/img/structure/B3284074.png)